molecular formula C10H6FNO2 B3048868 3-Fluoroquinoline-7-carboxylic acid CAS No. 1841081-50-2

3-Fluoroquinoline-7-carboxylic acid

Cat. No.: B3048868
CAS No.: 1841081-50-2
M. Wt: 191.16
InChI Key: MEKVNOXSXAETNK-UHFFFAOYSA-N
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Description

Significance of Fluoroquinoline Architectures in Chemical Synthesis Research

The introduction of a fluorine atom into the quinolone framework marked a pivotal moment in the development of these compounds, leading to the highly successful class of fluoroquinolones. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological characteristics of a molecule. In fluoroquinolones, the fluorine substituent is known to enhance cellular penetration and interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Beyond their established antibacterial roles, fluoroquinolone architectures are attractive scaffolds in chemical synthesis for creating novel molecules with diverse biological activities. Researchers have explored their potential as anticancer, anti-HIV, and anti-inflammatory agents. nih.govtandfonline.com The quinolone core is a privileged structure that can be systematically modified at several positions, allowing for the fine-tuning of its properties and the exploration of new chemical space. nih.govnih.gov

Historical Context of Quinolone Carboxylic Acid Synthesis and Derivatization Approaches

The history of quinolone carboxylic acids as therapeutic agents began with the discovery of nalidixic acid in 1962, which was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. nih.gov Nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, possessed a crucial carboxylic acid group at the 3-position and showed activity against Gram-negative bacteria. This discovery spurred further research, leading to the first generation of quinolones.

A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, giving rise to norfloxacin. This marked the advent of the fluoroquinolone era. Subsequent derivatization efforts have been extensive, with modifications at nearly every possible position of the quinolone ring. nih.gov Key areas of derivatization include:

The N-1 position: Substituents here, such as cyclopropyl (B3062369) groups, can influence antibacterial potency and pharmacokinetic properties. chemicalbook.com

The C-3 position: The carboxylic acid group is generally considered essential for the primary antibacterial activity, as it is involved in binding to the bacterial DNA gyrase. nih.govnih.gov However, this group can also be modified to create prodrugs or new chemical entities with different therapeutic targets. nih.gov

The C-7 position: Modifications at this position have been a major focus, profoundly impacting the spectrum of activity, potency, and bioavailability of the compounds. nih.gov

Current Research Landscape and Challenges in Fluorinated Quinoline (B57606) Synthesis

The contemporary research landscape for fluorinated quinolines is focused on several key areas. A primary driver is the urgent need to overcome the growing problem of bacterial resistance to existing fluoroquinolones. nih.gov This involves designing novel analogues that can evade resistance mechanisms or possess activity against new targets. Furthermore, the therapeutic potential of fluoroquinolones is being expanded beyond antibacterial applications, with significant research into their anticancer and antiviral properties. nih.govtandfonline.com

Despite decades of research, the synthesis of specifically substituted fluorinated quinolines presents ongoing challenges:

Regioselectivity: Controlling the precise position of substituents, including the fluorine atom, on the quinoline core can be difficult and often requires multi-step, complex synthetic routes.

Cost and Sustainability: Many synthetic methods rely on expensive precious metal catalysts and stoichiometric oxidants, which are not environmentally friendly and increase production costs.

Substrate Scope: Some synthetic protocols have a limited tolerance for diverse functional groups, restricting the range of accessible derivatives.

Current research aims to address these issues by developing more efficient, selective, and sustainable synthetic methodologies, including the use of novel catalysts and one-pot reactions.

Scope and Objectives for Investigating 3-Fluoroquinoline-7-carboxylic acid

Within the vast chemical space of fluoroquinolone carboxylic acids, the specific isomer This compound represents a largely unexplored entity. Unlike its well-studied isomers, such as 7-fluoroquinoline-3-carboxylic acid, there is a notable scarcity of published research and data for this particular compound.

The investigation of this compound is therefore driven by the fundamental objective of exploring novel chemical structures and expanding the structure-activity relationship (SAR) knowledge of the quinolone class. The key objectives for studying this compound would include:

Novel Synthesis Development: Devising an efficient and selective synthetic route to access this specific isomer, which presents a unique challenge due to the placement of the fluorine and carboxylic acid groups.

Physicochemical Characterization: Determining its fundamental properties to understand its chemical behavior and potential for further derivatization.

Comparative Biological Evaluation: Assessing its biological activity (e.g., antibacterial, antifungal, or anticancer) and comparing it to its more common isomers. This would provide valuable insight into how the positional chemistry of the fluorine and carboxylic acid substituents impacts therapeutic potential.

By synthesizing and characterizing this novel compound, researchers can fill a gap in the current understanding of fluoroquinolones and potentially uncover a new scaffold for the development of future therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂Calculated
Molecular Weight 191.16 g/mol Calculated
IUPAC Name This compound-
Physical Form Solid (Predicted)-
Melting Point Not Available-
Solubility Not Available-
CAS Number Not Available-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKVNOXSXAETNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288283
Record name 7-Quinolinecarboxylic acid, 3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-50-2
Record name 7-Quinolinecarboxylic acid, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinecarboxylic acid, 3-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID001288283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoroquinoline 7 Carboxylic Acid

Precursor Synthesis and Building Block Construction for the Quinoline (B57606) Core

The assembly of the 3-Fluoroquinoline-7-carboxylic acid core begins with the careful synthesis and selection of appropriate precursors. These building blocks must contain, or be amenable to the introduction of, the key fluoro and carboxyl functional groups.

Strategies for Carbon-Fluorine Bond Formation at the C-3 Position

Introducing a fluorine atom onto a quinoline ring, particularly at the electron-rich C-3 position, is a challenging synthetic step. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its formation a key focus of synthetic innovation. wikipedia.org Methodologies can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.orgalfa-chemistry.com For quinoline precursors, this often means creating an enolate or an equivalent nucleophile that can then be attacked by an N-F reagent. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices due to their stability and effectiveness. wikipedia.orgtcichemicals.com The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.orgnih.gov

Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the quinoline precursor. alfa-chemistry.com While less common for the C-3 position without specific activating groups, methods like the synthesis of fluoroquinolones often involve nucleophilic aromatic substitution (SNAr) on highly activated rings. alfa-chemistry.comquimicaorganica.org

A practical route to related 3-fluoroquinoline (B1210502) building blocks has been demonstrated starting from 2,4-dichloro-3-fluoroquinoline, highlighting the use of halogenated precursors in multi-step syntheses. researchgate.net

MethodFluorinating AgentSubstrate TypeKey Features
Electrophilic FluorinationSelectfluor®, NFSIEnolates, Enol ethers, Aryl Grignard/Lithium reagentsUtilizes stable, commercially available N-F reagents. wikipedia.orgtcichemicals.com
Nucleophilic FluorinationAlkali metal fluorides (KF, CsF)Aryl halides with strong electron-withdrawing groupsCommon in industrial synthesis of fluoroquinolones. quimicaorganica.org

Methodologies for Carboxyl Group Introduction at the C-7 Position

The introduction of a carboxylic acid group at the C-7 position can be accomplished either by starting with a pre-functionalized aniline (B41778) derivative or by functionalizing the quinoline core post-cyclization.

Using Pre-functionalized Precursors: A common strategy involves using an aniline derivative that already contains the desired carboxyl group or a precursor, such as a methyl or cyano group, which can be later converted to a carboxylic acid. For instance, 4-aminobenzoic acid derivatives can serve as the aniline component in various quinoline syntheses.

Post-Cyclization Functionalization: If the quinoline ring is formed first, several methods exist to introduce a carboxyl group.

Oxidation of an Alkyl Group: If a precursor with a methyl group at the C-7 position is used, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

From a Halogen: A halogen (e.g., bromine or iodine) at the C-7 position can be converted to a carboxylic acid via formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide (CO₂).

From a Cyano Group: A cyano group, which can be introduced via nucleophilic substitution of a halide, can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. mdpi.org

Cyclization and Annulation Reactions for Quinoline Ring Assembly

The formation of the bicyclic quinoline system is the cornerstone of the synthesis. Various cyclization and annulation strategies have been developed, offering different levels of efficiency, regioselectivity, and substrate scope.

Oxidative Annulation Strategies

Oxidative annulation techniques have become powerful tools for quinoline synthesis, often involving C-H bond activation. mdpi.com These methods construct the quinoline ring by forming new C-C and C-N bonds under oxidative conditions.

Transition-metal catalysis is central to many of these strategies. mdpi.com For example, palladium-catalyzed aerobic oxidative aromatization can assemble quinolines from simple aliphatic alcohols and anilines. acs.org This method offers high yields and tolerates a wide range of functional groups. acs.org Other metals like rhodium, ruthenium, and copper have also been employed to catalyze the annulation of precursors through C-H activation pathways. mdpi.com A notable approach involves the transition-metal-free oxidative cycloisomerization of o-cinnamylanilines, using KOtBu as a mediator and DMSO as an oxidant, to produce polysubstituted quinolines. acs.org

Catalyst/MediatorReactantsOxidantReference
Pd(OAc)₂/CollidineAliphatic alcohols and anilinesAerobic (O₂) acs.org
KOtBuo-CinnamylanilinesDMSO acs.org
[Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂o-Aminobenzyl alcohols and ketonesAcceptorless organic-chemistry.org
TiO₂ (photocatalyst)TetrahydroquinolinesAerobic (O₂) organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclizations are fundamental to forming the quinoline ring from a single, appropriately substituted precursor. Classic named reactions like the Gould-Jacobs reaction involve the thermal cyclization of an anilinomethylenemalonate ester, which upon heating, forms a 4-hydroxyquinoline-3-carboxylate ester. quimicaorganica.org This intermediate can then be further manipulated.

More modern approaches include electrochemical methods, where an N-substituted o-aminophenylacetylene undergoes intramolecular oxidative annulation under mild, room-temperature conditions without the need for external oxidants or metals. thieme-connect.com Palladium-catalyzed decarboxylative cyclization of 2-(2-haloaryloxy)quinoline-3-carboxylic acids is another efficient strategy to access fused quinoline systems. researchgate.net

Multi-component Reactions in Quinolone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, embodying the principles of green chemistry. tandfonline.comtandfonline.com For the synthesis of quinoline carboxylic acids, the Doebner reaction is particularly relevant. nih.govacs.org It traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. tandfonline.comnih.gov

Recent advancements have improved the scope and conditions of the Doebner reaction. For instance, using BF₃·THF as a promoter allows for the synthesis of quinolines from anilines bearing electron-withdrawing groups, which are typically poor substrates under classical conditions. nih.govacs.org Green chemistry approaches have also been developed, employing catalysts like p-toluenesulfonic acid (p-TSA) in environmentally benign solvent systems like water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com These modified MCRs offer advantages such as mild conditions, excellent yields, and shorter reaction times. tandfonline.comtandfonline.com While the Doebner reaction classically yields 4-carboxylic acids, modifications in starting materials and reaction pathways could potentially be adapted to target other isomers.

Transition Metal-Catalyzed Synthetic Protocols

The synthesis of the this compound scaffold has been significantly advanced through the use of transition metal catalysts. These methods offer efficient and selective routes to construct and modify the quinoline core.

Copper-Catalyzed Transformations

Copper catalysis has been explored for various transformations in the synthesis of fluorinated quinolines and related structures. One notable application is in the modification of α,β-unsaturated carboxylic acids. Research has demonstrated the use of a copper(II) fluoride dihydrate (CuF₂·2H₂O) catalyst for the di- and trifluoromethylation of α,β-unsaturated carboxylic acids. nih.govcas.cn This process, which involves the dual activation of both the electrophilic fluoroalkylating agent and the carboxylic acid, leads to the formation of di- and trifluoromethyl alkenes with high yields and excellent stereoselectivity. nih.govcas.cn While not a direct synthesis of the quinoline ring itself, this methodology highlights the utility of copper catalysis in manipulating carboxylic acid precursors that could be involved in the broader synthetic pathway to fluoroquinolone derivatives.

The optimal conditions for this type of transformation have been identified through systematic investigation. For instance, the reaction between 3,3-diphenylacrylic acid and an electrophilic trifluoromethylating reagent was optimized to a 73% yield when conducted in a mixed solvent system of water and 1,2-dichloroethane (B1671644) (DCE) at 80°C for 12 hours. cas.cn The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive was also found to be crucial for maximizing the product yield. cas.cn

In a different context, chitosan-supported copper nanoparticles have been utilized to facilitate the modification of the carboxylic acid group at the C-3 position of certain quinoline-3-carboxylic acids. nih.gov This involved a series of steps including nitration, introduction of a piperidine (B6355638) fragment, and subsequent reduction of the nitro group to an amine, which could then be converted to a tetrazole ring. nih.gov

Table 1: Copper-Catalyzed Fluoroalkylation of α,β-Unsaturated Carboxylic Acids
Starting MaterialCatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
3,3-diphenylacrylic acidCuF₂·2H₂O (20 mol%)TMEDA (25 mol%)H₂O/DCE (4:3)801273 cas.cn

Cobalt-Assisted C-H Activation

Cobalt catalysis has emerged as a powerful tool for C-H activation, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This strategy has found application in the synthesis and modification of heterocyclic compounds, including quinolines. While a direct cobalt-catalyzed synthesis of this compound is not extensively documented, related transformations underscore the potential of this approach.

For example, researchers have reported the highly regioselective C(sp³)–H bond alkenylation of 8-methylquinoline (B175542) using a Cp*Co(III) catalyst. acs.org This reaction proceeds under mild conditions and demonstrates the capability of cobalt to selectively activate a specific C-H bond within the quinoline framework. The proposed mechanism involves an external-base-assisted concerted metalation-deprotonation pathway. acs.org

Furthermore, cobalt-catalyzed C-H activation has been successfully employed for the regioselective intermolecular annulation of N-(quinolin-8-yl)benzamide with allenes, leading to the formation of novel isoquinolin-1(2H)-one scaffolds. rsc.org These studies showcase the versatility of cobalt catalysis in constructing complex heterocyclic systems through C-H functionalization. rsc.orgrsc.orgacs.org The application of such methodologies to the C-7 position of a pre-formed 3-fluoroquinoline core could provide a direct route to introducing the carboxylic acid functionality or a precursor group.

Table 2: Cobalt-Catalyzed C-H Activation on Quinolines
SubstrateCatalystReaction TypeKey FeatureReference
8-MethylquinolineCp*Co(III)C(sp³)–H AlkenylationHigh regioselectivity acs.org
N-(Quinolin-8-yl)benzamideCobaltC-H Annulation with allenesSynthesis of isoquinolin-1(2H)-one scaffolds rsc.org

Silver-Promoted Reactions

Silver compounds have been utilized in key steps for the synthesis of quinoline carboxylic acids. A significant application involves the oxidation of a carbaldehyde group to a carboxylic acid. In the synthesis of 2-chloroquinoline-3-carboxylic acids, silver nitrate (B79036) (AgNO₃) in an alkaline medium has been effectively used to oxidize the corresponding 2-chloroquinoline-3-carbaldehydes. tandfonline.com This step is a crucial transformation in building the desired carboxylic acid functionality at the C-3 position of the quinoline ring.

In a different application, silver complexes of existing fluoroquinolone antibiotics, such as levofloxacin, have been synthesized. researchgate.net While this is not a synthesis of the fluoroquinolone itself, it demonstrates the interaction of silver ions with the quinoline carboxylic acid moiety, which can be relevant for purification or the development of new derivatives with altered properties. researchgate.net The synthesis of these complexes is typically carried out by reacting the fluoroquinolone with a silver salt, such as silver nitrate or silver citrate, in a suitable solvent like methanol (B129727) or water. researchgate.net

Table 3: Silver-Promoted Reactions in Quinolone Synthesis
Starting MaterialReagentReaction TypeProductReference
2-Chloroquinoline-3-carbaldehydesAgNO₃ in alkaline mediumOxidation2-Chloroquinoline-3-carboxylic acids tandfonline.com
LevofloxacinAgNO₃ / Silver CitrateComplexationSilver-levofloxacin complexes researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of complex molecules like this compound, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and fewer by-products compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of quinoline-3-carboxylic acid derivatives. nih.gov

A notable example is the synthesis of a series of quinoline-3-carboxylic acid derivatives using microwave irradiation in aqueous micellar microreactors. nih.gov This approach combines the benefits of microwave heating with the use of an environmentally friendly solvent system. The reactions are carried out in a commercially available open microwave reactor, which allows for precise temperature control. nih.gov This method not only accelerates the reaction but also simplifies the work-up procedure.

Table 4: Microwave-Assisted Synthesis of Quinolone Derivatives
Reaction TypeKey FeaturesAdvantagesReference
Synthesis of quinoline-3-carboxylic acid derivativesMicrowave irradiation in aqueous micellar microreactorsEasy reaction conditions, reduced reaction time, use of aqueous medium nih.gov
Direct amidation of carboxylic acidsSolvent-free, catalyzed by ceric ammonium (B1175870) nitrate (CAN)Rapid, high yield, simple product isolation, reduced waste nih.gov

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that operate in water or without any solvent is a cornerstone of green chemistry. For the synthesis of quinoline carboxylic acids, several advances have been made in this area.

The Gould-Jacobs cyclization, a classical method for quinoline synthesis, can be adapted to be more environmentally friendly. One approach involves the hydrolysis of borate (B1201080) intermediates in an aqueous medium, using mineral acids like hydrochloric acid or sulfuric acid, to yield the final quinoline carboxylic acid. google.com This process can also be carried out in a mixture of water and a water-miscible organic solvent. google.com

Furthermore, three-component reactions, such as the Doebner reaction, have been developed for the synthesis of quinoline-4-carboxylic acids in water. acs.orgnih.gov While the position of the carboxylic acid differs, this demonstrates the feasibility of constructing the quinoline core in an aqueous environment. In some cases, a catalyst like Ytterbium perfluorooctanoate [Yb(PFO)₃] is used to facilitate the reaction in water under reflux conditions. researchgate.net There are also reports of the condensation of substituted anilines, benzaldehyde, and pyruvic acid occurring in ethanol (B145695) without a catalyst, which represents a move towards simpler and less hazardous reaction conditions. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant green chemistry approach. For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in an open microwave reactor. nih.gov While this is a general method, its application to the derivatization of this compound or its precursors is a viable green strategy. Additionally, some click chemistry reactions for synthesizing 1,2,3-triazole derivatives of ciprofloxacin (B1669076) can be performed under solvent-free conditions or in benign solvents like water or alcohol. acs.org

Table 5: Solvent-Free and Aqueous Medium Synthesis of Quinolines
ReactionMediumCatalyst/ConditionsKey AdvantageReference
Hydrolysis of borate intermediatesAqueousMineral acids (e.g., HCl, H₂SO₄)Use of water as a solvent google.com
Doebner reaction for quinoline-4-carboxylic acidsWaterYb(PFO)₃ / RefluxEnvironmentally benign solvent acs.orgnih.govresearchgate.net
Direct amidationSolvent-freeCeric ammonium nitrate (CAN) / MicrowaveElimination of solvent, high efficiency nih.gov
Click chemistry for ciprofloxacin derivativesSolvent-free or water/alcoholN/AUse of benign solvents or no solvent acs.org

Recyclable Catalyst Systems and Their Efficiency

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce costs and environmental impact in the synthesis of quinoline derivatives. Various heterogeneous and nanocatalyst systems have been explored for their high efficiency and reusability in reactions forming the quinoline core.

Several studies highlight the use of metal-based nanocatalysts due to their high surface area and unique catalytic properties. Iron-based nanoparticles, for instance, are noted for their low toxicity, abundance, and efficient recyclability via magnetic separation. acs.org In one application, an iron nanocatalyst used for synthesizing quinoline derivatives could be recycled up to four times with only a 24% reduction in activity. acs.org Similarly, a copper catalyst supported on ceria (Cu/CeO2) has been shown to be highly effective for the acceptorless dehydrogenative coupling (ADC) synthesis of quinolines, achieving yields over 90%. nih.gov This heterogeneous catalyst represents a cost-effective and sustainable alternative to noble metal-based systems. nih.gov

Coordination polymers have also emerged as effective and reusable catalysts. A nickel-containing coordination polymer (Ni-CIA) demonstrated efficiency in quinoline synthesis through a borrowing hydrogen strategy and could be recovered and reused for at least five cycles. researchgate.net Another advanced system involves a giant-ball nanoporous isopolyoxomolybdate, which acts as a highly effective and recyclable heterogeneous catalyst for the synthesis of fluoroquinolone carboxylic acid derivatives in water. thieme-connect.comresearchgate.net This catalyst facilitates high yields in short reaction times and can be easily recovered and reused in multiple cycles. thieme-connect.comresearchgate.net

Efficiency and Reusability of Various Catalyst Systems in Quinoline Synthesis

Catalyst SystemType of SynthesisReported YieldRecyclabilityReference
Iron-based NanoparticlesQuinoline Derivatives68–96%Up to 4 cycles (24% activity loss) acs.org
Cu/CeO₂Acceptorless Dehydrogenative Coupling>90%Recyclable, specific cycles not detailed nih.gov
Ni-Containing Coordination PolymerBorrowing Hydrogen StrategyNot specifiedAt least 5 cycles researchgate.net
Nanoporous IsopolyoxomolybdateFluoroquinolone Carboxylic AcidsHigh yieldsMultiple cycles thieme-connect.comresearchgate.net
Fe-based NanocatalystHexahydroquinoline Derivatives85–98%Up to 4 cycles (minor activity loss) acs.org

Atom Economy and Waste Reduction in Process Development

Improving atom economy and reducing waste are paramount goals in the process development for fine chemicals like this compound. The principles of green chemistry are increasingly being integrated into synthetic routes to minimize the environmental footprint.

A key strategy is the use of one-pot synthesis protocols, which reduce the need for intermediate purification steps, thereby saving solvents, energy, and materials. acs.org The application of nanocatalysts plays a significant role here, as their high activity allows for efficient transformations under milder conditions, and their heterogeneous nature simplifies product isolation and catalyst recovery, often through simple filtration or magnetic separation. acs.org This avoids the complex and waste-generating workup procedures associated with homogeneous catalysts.

The choice of reagents and reaction medium is also critical. For example, a patented method for producing a related quinoline carboxylic acid derivative utilizes oxygen as the oxidant and a recyclable N-hydroxyphthalimide catalyst system. nih.gov This process explicitly avoids the generation of large volumes of waste acid and wastewater that are common in traditional oxidation reactions. nih.gov Similarly, the use of water as a solvent, as demonstrated in the isopolyoxomolybdate-catalyzed synthesis of fluoroquinolones, is a significant step towards a greener process, replacing toxic and volatile organic solvents. thieme-connect.comresearchgate.net

These advanced methodologies, which combine efficient, recyclable catalysts with environmentally benign reaction conditions, contribute directly to higher atom economy and a substantial reduction in the E-factor (Environmental factor), which is a measure of the total waste produced per unit of product.

Stereoselective and Enantioselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the broader class of fluoroquinolone antibiotics includes many chiral compounds where stereochemistry is critical for therapeutic activity and safety. A prime example is levofloxacin, which is the pure (S)-enantiomer of the racemic drug ofloxacin (B1677185) and possesses significantly greater antibacterial activity than its (R)-enantiomer. sciforum.net Therefore, considerations for stereoselective synthesis are highly relevant when planning the synthesis of advanced, chiral derivatives based on the this compound scaffold.

Two primary strategies are employed to obtain enantiomerically pure quinolone derivatives:

Synthesis from a Chiral Pool: A common industrial approach involves starting the synthesis with an enantiomerically pure precursor. The synthesis of levofloxacin, for instance, typically begins with the chiral building block (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] thieme-connect.comacs.orgbenzoxazine-6-carboxylic acid. sciforum.netnih.gov This strategy transfers the chirality from a readily available starting material to the final product, avoiding the need for a challenging asymmetric synthesis or chiral resolution step late in the sequence.

Asymmetric Catalysis: This approach involves creating the desired stereocenter during the synthesis using a chiral catalyst. This is an area of intensive academic and industrial research. Several modern catalytic methods have been developed to introduce chirality into quinoline and related heterocyclic systems:

Asymmetric Hydrogenation: Chiral ruthenium(II) and iridium(II) complexes have been used for the highly enantioselective hydrogenation of the C=N bond in quinoline substrates to produce chiral 1,2,3,4-tetrahydroquinolines with excellent stereoselectivity. nih.gov

Asymmetric Alkynylation: The enantioselective addition of terminal alkynes to quinolones can be achieved using chiral copper-bis(oxazoline) catalysts. This method effectively creates a stereocenter at the C2-position of the quinoline ring, yielding chiral dihydroquinolines that are precursors to various alkaloids and bioactive molecules. nih.gov

Enantioselective Cyclization: Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the intramolecular cyclization of ketimines generated from isatins and 2'-aminoacetophenones to produce 2,3-dihydro-4-quinolones with a chiral quaternary stereocenter at the C2 position in high yield and enantioselectivity. acs.org

While this compound itself is achiral, any synthetic plan aiming to produce more complex, second-generation chiral analogues must incorporate one of these stereoselective strategies to ensure the desired biological activity and safety profile of the final active pharmaceutical ingredient.

Chemical Transformations and Derivatization Strategies of 3 Fluoroquinoline 7 Carboxylic Acid

Functionalization at the Carboxylic Acid Moiety (C-7)

The carboxylic acid group at the C-7 position of the quinoline (B57606) ring is a prime site for chemical modification. nih.gov Its reactivity allows for the straightforward synthesis of various derivatives, including esters, amides, hydrazides, and other related structures through well-established synthetic protocols. nih.govlibretexts.org

Esterification Reactions

The conversion of the C-7 carboxylic acid to an ester is a common initial step for further derivatization or to modify the molecule's properties. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. libretexts.org The reaction involves treating the carboxylic acid with an alcohol, such as methanol (B129727), ethanol (B145695), or glycerol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). libretexts.orgacs.orgfrontiersin.org For instance, the reaction of a quinolone-3-carboxylic acid with ethanol under the influence of a catalyst yields the corresponding ethyl ester. fluoro-benzene.com The process is reversible, with the equilibrium position influenced by the reaction conditions. libretexts.org

Table 1: Examples of Esterification Reactions on Quinolone Scaffolds

Reactant Reagent Catalyst Product Reference
Quinolone-3-carboxylic acid Methanol, Ethanol, or Propanol H₂SO₄ Methyl, Ethyl, or Propyl ester acs.org
Ciprofloxacin (B1669076) Glycerol H₂SO₄ 2,3-dihydroxypropyl ester frontiersin.org

Amidation and Hydrazide Formation

The carboxylic acid group can be readily converted into amides and hydrazides, which are key intermediates for building more complex molecules. nih.gov Amidation can be performed by reacting the carboxylic acid with primary or secondary amines. vanderbilt.edu This condensation can be facilitated by activating the carboxylic acid or by heating the components together. youtube.comresearchgate.net A notable application is the synthesis of fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov

Hydrazide formation is another crucial transformation. osti.govresearchgate.net It is often accomplished via hydrazinolysis, where an ester derivative of the carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netjst.go.jpnih.gov This reaction effectively substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH₂). researchgate.net The resulting acid hydrazides are stable and serve as versatile precursors for synthesizing various heterocyclic compounds. osti.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

Starting Material Reagent(s) Product Type Reference
Ciprofloxacin Acyl chlorides / Na₂CO₃ Amide frontiersin.org
Ciprofloxacin ethyl ester Hydrazine hydrate Acid Hydrazide jst.go.jp
Carboxylic acids Amines Amide vanderbilt.eduresearchgate.net

Conversion to Acyl Halides and Thiosemicarbazides

For enhanced reactivity in subsequent transformations, the C-7 carboxylic acid can be converted into an acyl halide. nih.gov Acyl chlorides, the most common of these, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). jst.go.jp These acyl halides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgvanderbilt.edu

Acid hydrazides, derived from the carboxylic acid, are key precursors for synthesizing thiosemicarbazides. nih.gov The synthesis involves the reaction of the acid hydrazide with an appropriate isothiocyanate. researchgate.net Thiosemicarbazides are valuable intermediates in their own right, particularly for the construction of sulfur- and nitrogen-containing heterocycles. researchgate.net

Modifications and Heterocycle Introduction at the Quinoline Ring

Beyond simple functional group interconversion at the C-7 position, significant research has been directed towards introducing new heterocyclic rings to the quinolone framework, creating hybrid molecules with potentially enhanced or novel biological activities. nih.govencyclopedia.pub

Substitution and Cyclization Reactions to Form Heterocyclic Hybrids

The C-7 carboxylic acid group is an effective handle for introducing heterocyclic moieties. nih.gov A common strategy involves converting the carboxylic acid into an acid hydrazide, which then serves as a building block for various cyclization reactions. nih.govmdpi.com For example, the reaction of the acid hydrazide with reagents like carbon disulfide or acyl halides under cyclizing conditions (e.g., using phosphorus oxychloride, POCl₃) can lead to the formation of five-membered heterocycles such as 1,3,4-oxadiazoles or 1,2,4-triazoles attached to the C-7 position. nih.govmdpi.com Another approach involves the condensation of the acid hydrazide with isatin (B1672199) derivatives to yield more complex hybrid structures. jst.go.jp

Table 3: Examples of Heterocycle Formation from C-7 Carboxylic Acid Derivatives

Precursor Reagents Heterocycle Formed Reference
Acid Hydrazide Acyl hydrazides, POCl₃ 1,3,4-Oxadiazole (B1194373) nih.gov
Acid Hydrazide Hydrazine hydrate, POCl₃ 1,2,4-Triazole mdpi.com

Strategies for Fused Heterocycle Formation at C-3 and C-7

The creation of fused heterocyclic systems represents a more profound modification of the quinoline scaffold. encyclopedia.pub In many quinolone derivatives, a carboxylic acid at the C-3 position is utilized for this purpose. nih.gov A well-documented method involves the condensation of a quinolone-3-carboxylic acid with bifunctional reagents like o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol in the presence of polyphosphoric acid (PPA) at high temperatures. nih.govencyclopedia.pub This leads to the formation of benzimidazole, benzoxazole, or benzothiazole (B30560) rings, respectively, fused to the quinolone core. nih.gov

For 3-Fluoroquinoline-7-carboxylic acid, achieving similar fused structures would necessitate different synthetic routes. One possibility involves the nucleophilic aromatic substitution of the fluorine atom at the C-3 position, although this is less commonly reported than modifications at the C-7 substituent in many fluoroquinolones. nih.gov Alternatively, complex cyclization strategies starting from the C-7 carboxyl group could be envisioned. Another strategy reported for related compounds is the creation of "bis-fluoroquinolones," where two quinolone units are linked together by a central heterocycle, such as a 1,3,4-oxadiazole, formed by reacting two molecules of the acid hydrazide. nih.govencyclopedia.pub

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful synthetic tools for altering cyclic structures, often leading to molecules with unique steric and electronic properties that would be difficult to access through other means. etsu.edu These transformations can be driven by various mechanisms, including cationic rearrangements (Wagner-Meerwein), photochemical processes, or Wolff rearrangements of α-diazoketones. etsu.eduwikipedia.org

For quinoline systems, such reactions are not commonly reported. The stability of the aromatic quinoline core makes it resistant to rearrangements that would disrupt its aromaticity. However, related synthetic strategies demonstrate the formation of the quinolone ring itself through expansion of a smaller ring. A notable example is the synthesis of 4-quinolone-3-carboxylate building blocks via a rhodium(II)-catalyzed cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. nih.gov This method underscores the utility of ring expansion in constructing the fundamental quinolone skeleton, which can be a precursor to compounds like this compound.

Common types of ring contraction reactions, such as the Favorskii rearrangement of α-halo ketones or the Wolff rearrangement, could theoretically be applied to non-aromatic quinolone derivatives. libretexts.org For instance, a saturated carbocyclic ring fused to the quinoline could undergo contraction. However, direct ring contraction of the central aromatic or pyridinone rings of this compound is synthetically challenging and not a documented strategy. Such a transformation would require significant energy to overcome the aromatic stabilization energy.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Quinoline Core

The electronic nature of the this compound core, characterized by an electron-deficient pyridinone ring, largely dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, particularly with electron-withdrawing groups like fluorine and the carboxylic acid, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a cornerstone for the derivatization of fluoroquinolones. The fluorine atom at C-7 is a common site for substitution, where it acts as a good leaving group, activated by the electron-withdrawing nature of the bicyclic system and the C-4 carbonyl group.

Research on analogous structures provides clear precedents for this reactivity. For example, in the synthesis of many fluoroquinolone antibiotics, the C-7 fluorine atom of a quinolone core is readily displaced by various nitrogen-based nucleophiles, such as piperazine (B1678402) and its derivatives. nih.gov This reaction is fundamental to creating a diverse library of compounds with modulated biological activities. orientjchem.org Organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated or even electron-rich fluoroarenes, expanding the scope of possible SNAr reactions. nih.gov

The carboxylic acid group at the C-7 position of the target molecule could potentially be substituted under certain conditions, for instance, via organometallic reagents, as has been shown for other ortho-substituted benzoic acids. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous Fluoroquinolone Scaffolds
Position of Leaving Group (Fluorine)NucleophileResulting Functional GroupReference AnalogueCitation
C-7Piperazine7-PiperazinylNorfloxacin nih.gov
C-7Secondary Amines (general)7-AminoPD161144 nih.gov
C-7N,N-dimethylethylenediamine7-(2-(Dimethylamino)ethyl)aminoα-aryloxy acetamide (B32628) derivatives mdpi.com

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, electrophilic aromatic substitution on the this compound core is generally disfavored. The quinoline ring system is electron-deficient, a characteristic exacerbated by the presence of the C-4 keto group and the fluorine atom. These groups deactivate the ring towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Therefore, forcing conditions would be required, likely leading to low yields and poor selectivity. The literature on fluoroquinolones focuses overwhelmingly on nucleophilic substitution and modifications of the existing substituents rather than on EAS on the core.

Redox Reactions and Hydrogenation/Dehydrogenation Studies

Redox reactions offer another avenue for the functionalization of this compound, primarily targeting the carboxylic acid group or the aromatic system.

Hydrogenation

The selective hydrogenation of the carboxylic acid function is a well-established transformation. Carboxylic acids can be reduced to their corresponding primary alcohols under various catalytic conditions. A highly effective method involves the use of a titania-supported platinum catalyst (Pt/TiO₂), which allows for the selective hydrogenation of carboxylic acids to alcohols under remarkably mild temperatures (e.g., 333 K) and H₂ pressures (e.g., 0.5 MPa). rsc.org Applying this methodology to this compound would yield (3-fluoroquinolin-7-yl)methanol, a versatile intermediate for further derivatization.

The hydrogenation of the quinoline ring itself is also possible but typically requires more vigorous conditions, which may also reduce the keto group. Such reductions would disrupt the aromaticity of the system, leading to dihydro- or tetrahydroquinoline derivatives.

Dehydrogenation

Dehydrogenation reactions are less relevant to the aromatic this compound. These reactions typically involve the creation of double bonds in saturated aliphatic systems. For instance, palladium-catalyzed dehydrogenation of alkyl carboxylic acids can yield α,β-unsaturated acids. nih.govnih.gov This process is not applicable to the aromatic carboxylic acid in the target molecule. Dehydrogenation of a previously hydrogenated quinoline derivative could be used to re-aromatize the system, but this is generally considered a rearomatization step rather than a primary derivatization strategy.

Strategies for Advanced Material Precursors

The structural features of this compound make it an excellent building block for the synthesis of advanced materials, particularly in the fields of medicinal chemistry and material science.

Metal-Organic Complexes

The 4-oxo and 7-carboxylic acid groups form a powerful bidentate chelation site, capable of coordinating with a wide range of metal ions. This property has been extensively exploited in related fluoroquinolones to create metal complexes with unique properties. mdpi.com For instance, complexes of fluoroquinolones with platinum(II) and gold(III) have been synthesized and investigated for their cytotoxic activity against cancer cells. mdpi.com

Furthermore, lanthanide elements such as terbium(III) and erbium(III) form complexes with fluoroquinolones. mdpi.com These complexes can exhibit interesting photoluminescent properties, with potential applications as fluorescent probes for biological imaging or sensing. mdpi.com The terbium(III)-ciprofloxacin complex, for example, is noted for its green fluorescence. mdpi.com The derivatization of this compound into such metal-organic frameworks or discrete complexes is a key strategy for developing advanced functional materials.

Polymeric and Supramolecular Assemblies

Beyond metal coordination, the fluoroquinolone scaffold can be incorporated into larger molecular assemblies. For example, fluoroquinolones like ciprofloxacin have been co-spray-dried with polymers such as gelatin to form amorphous solid dispersions (ASDs). mdpi.com This strategy is used to enhance the solubility of the drug and create microspheres suitable for advanced drug delivery systems, such as inhalable powders for treating pulmonary infections. mdpi.com The carboxylic acid and keto groups can participate in hydrogen bonding, enabling the formation of stable drug-polymer matrices. These approaches highlight the role of this compound as a precursor for materials designed for specific pharmaceutical applications.

Table 2: Strategies for Advanced Material Precursors from Fluoroquinolone Scaffolds
Material TypeInteracting MoietyPotential ApplicationExample Metal/PolymerCitation
Metal-Organic Complex4-Oxo and Carboxyl GroupsAnticancer AgentsPlatinum(II), Gold(III) mdpi.com
Lanthanide Complex4-Oxo and Carboxyl GroupsFluorescent ProbesTerbium(III), Erbium(III) mdpi.com
Amorphous Solid DispersionCarboxyl and Keto Groups (H-bonding)Enhanced Drug DeliveryGelatin mdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 19F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoroquinoline-7-carboxylic acid, providing detailed information about the connectivity and chemical environment of each atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterizing this molecule. nih.gov The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong, easily detectable signals. slideshare.net The chemical shift of the fluorine atom in the quinoline (B57606) ring is highly sensitive to its electronic environment. For a fluoroaromatic compound, the ¹⁹F chemical shift provides a unique fingerprint. In this compound, the fluorine at the C-3 position would exhibit a characteristic chemical shift, typically reported relative to a standard like CFCl₃. colorado.edu Any changes in the molecular structure or its environment would lead to a discernible change in this shift. dovepress.com

¹H and ¹³C NMR: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The aromatic protons on the quinoline core would appear as a series of multiplets in the downfield region of the ¹H spectrum. The carboxylic acid proton would typically be a broad singlet at a very downfield chemical shift.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule, such as linking protons on the quinoline ring to the carboxylic acid carbon and other quaternary carbons. researchgate.net

(¹H)¹³C-¹⁹F HETCOR (Heteronuclear Correlation): This specialized 2D experiment can be used to show correlations between the fluorine atom and nearby carbon or proton atoms, confirming the position of the fluorine substituent on the quinoline ring. nih.gov

Table 1: Expected NMR Data for this compound
TechniqueNucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H NMRAromatic Protons (H2, H4, H5, H6, H8)7.5 - 9.0Position and coupling of protons on the quinoline ring.
¹H NMRCarboxylic Acid Proton (-COOH)> 10 (often broad)Presence of the carboxylic acid group.
¹³C NMRAromatic & Quaternary Carbons110 - 160Carbon skeleton of the quinoline ring.
¹³C NMRCarboxylic Carbon (-COOH)165 - 185Presence of the carboxylic acid carbonyl group.
¹⁹F NMRAromatic Fluorine (C3-F)-100 to -130 (vs CFCl₃)Confirms presence and electronic environment of the fluorine atom. colorado.edu
2D NMR (COSY, HSQC, HMBC)¹H, ¹³CN/AEstablishes atom connectivity and confirms the overall structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of this compound, providing its exact molecular weight and elemental formula. This high degree of accuracy allows for unambiguous compound identification. In mechanistic studies, HRMS can identify reaction intermediates and degradation products by precisely determining their mass. researchgate.net

The molecule would be expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides structural confirmation. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). libretexts.orglibretexts.org The stability of the quinoline ring means that fragmentation will likely initiate at the carboxylic acid moiety. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₀H₆FNO₂)
Ion DescriptionFormulaPredicted m/z (Monoisotopic)Fragmentation Pathway
Protonated Molecule [M+H]⁺C₁₀H₇FNO₂⁺192.0455Parent Ion
Loss of Hydroxyl Radical [M+H - •OH]⁺C₁₀H₆FNO⁺175.0428Cleavage of the C-OH bond.
Loss of Water [M+H - H₂O]⁺C₁₀H₅FN⁺174.0350Loss of H₂O from the carboxylic acid.
Loss of Carboxyl Group [M+H - COOH]⁺C₉H₆FN⁺147.0506Cleavage of the C-C bond between the ring and carboxyl group.
Deprotonated Molecule [M-H]⁻C₁₀H₅FNO₂⁻190.0310Parent Ion
Loss of Carbon Dioxide [M-H - CO₂]⁻C₉H₅FN⁻146.0415Decarboxylation of the carboxylate anion.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. chemistryjournal.in These methods are complementary and provide a comprehensive profile of the molecule's chemical bonds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar functional groups. For this compound, the spectrum would be dominated by several key absorptions:

A very broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com

A strong and sharp C=O (carbonyl) stretching absorption from the carboxylic acid, usually found between 1690-1760 cm⁻¹. libretexts.org

C-O stretching and O-H bending vibrations from the carboxylic acid group in the 1210-1440 cm⁻¹ range. orgchemboulder.com

Aromatic C=C and C-H stretching vibrations.

A C-F stretching vibration, which typically appears as a strong band in the 1000-1100 cm⁻¹ region. chemistryjournal.in

Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. bitp.kiev.ua The aromatic quinoline ring system would produce strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the core structure. iaea.org While the O-H stretch is weak in Raman, the C=O and aromatic ring vibrations are typically strong and well-defined. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (Very Broad, Strong) orgchemboulder.comWeak
Carboxylic Acid (-COOH)C=O Stretch1690-1760 (Strong, Sharp) pressbooks.pubStrong
Aromatic RingC=C Stretch1450-1600 (Multiple Bands)Strong, Sharp
Aromatic RingC-H Stretch3000-3100 (Medium)Strong
FluoroaromaticC-F Stretch1000-1100 (Strong) chemistryjournal.inMedium
Carboxylic Acid (-COOH)C-O Stretch1210-1320 (Strong) orgchemboulder.comMedium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring.

A key feature often observed in the crystal structures of carboxylic acids is the formation of intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound would crystallize as a centrosymmetric dimer, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. georgiasouthern.edu The analysis would also detail the crystal packing, showing how these dimers arrange themselves in the crystal lattice.

Table 4: Representative Crystallographic Data for a Quinoline Carboxylic Acid Analog
ParameterDescriptionExample Value (from Quinoline-4-carboxylic Acid) georgiasouthern.edu
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry elements of the unit cell.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 9.724 Å, b = 5.937 Å, c = 27.545 Å, β = 90.15°
Hydrogen BondingKey intermolecular interactions.O-H···N hydrogen bond with a donor-acceptor distance of 2.596 Å. georgiasouthern.edu
Dihedral AngleAngle between the quinoline and carboxyl planes.45.9°

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the compound from impurities and for monitoring the progress of its synthesis. researchgate.net

Purity Assessment: HPLC is the standard method for determining the purity of pharmaceutical compounds and chemical reagents. nih.gov A validated HPLC method can separate this compound from starting materials, by-products, and degradation products. turkjps.org The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Reversed-phase HPLC is commonly used for fluoroquinolones, typically employing a C18 stationary phase. cu.edu.eg The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is usually performed with a UV-Vis detector, set to a wavelength where the quinoline chromophore absorbs strongly (e.g., around 278 nm). researchgate.net

Reaction Monitoring: HPLC is also a powerful tool for monitoring chemical reactions in real-time. researchgate.net By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the disappearance of reactants and the appearance of the desired product. This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

Table 5: Typical HPLC Method Parameters for Fluoroquinolone Analysis
ParameterTypical ConditionPurpose
Column (Stationary Phase)Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govSeparates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile : Water with acid (e.g., Formic, Phosphoric, or Trifluoroacetic Acid) cu.edu.egresearchgate.netElutes compounds from the column; acid improves peak shape.
Elution ModeIsocratic or Gradient nih.govIsocratic uses a constant mobile phase composition; gradient changes over time for complex separations.
Flow Rate1.0 - 1.5 mL/min researchgate.netControls the speed of the separation.
DetectionUV-Vis (e.g., 278-290 nm) or Fluorescence researchgate.netnih.govDetects the analyte as it elutes from the column.
Column Temperature25 - 40 °CEnsures reproducible retention times.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound This compound . Despite the importance of quinoline derivatives in various fields of chemistry and pharmacology, dedicated research employing advanced computational methods to elucidate the specific properties of this molecule is not present in the public domain.

Consequently, it is not possible to provide a detailed article covering the quantum chemical calculations and molecular dynamics simulations as requested. Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM) analysis, Natural Bond Orbital (NBO) analysis, Car–Parrinello Molecular Dynamics (CPMD), and Path Integral Molecular Dynamics (PIMD) have been applied to other related fluoroquinolone and quinoline structures. However, the data from these studies cannot be extrapolated to this compound without compromising scientific accuracy.

The generation of specific data tables and detailed research findings for the electronic structure, bonding characteristics, and dynamic behavior of this compound would necessitate original research that has not yet been published.

While the broader family of quinolones has been subject to computational investigation, the unique structural and electronic features imparted by the specific substitution pattern of a fluorine atom at the 3-position and a carboxylic acid group at the 7-position of the quinoline core require a dedicated study. Such research would be invaluable for a deeper understanding of its molecular properties and potential applications.

Until such specific computational studies are conducted and published, a detailed theoretical analysis as outlined in the request cannot be compiled.

Theoretical and Computational Chemistry Studies of 3 Fluoroquinoline 7 Carboxylic Acid

Intermolecular and Intramolecular Interaction Analysis

Theoretical and computational chemistry provides powerful tools to investigate the nuanced world of molecular interactions that govern the physical and chemical properties of 3-Fluoroquinoline-7-carboxylic acid and related compounds. Molecules of quinolone carboxylic acid derivatives are rich in centers that can participate in non-covalent interactions, including hydrogen bond donors and acceptors, potential halogen bond sites due to the fluorine atom, and extensive aromatic systems that interact via dispersion forces. mdpi.com Studies employing methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) theory have been instrumental in elucidating the geometric, energetic, and electronic structures of these molecules in both monomeric and dimeric forms. mdpi.com A key feature in many quinolone carboxylic acids is the presence of an intramolecular hydrogen bond between the carboxylic acid's proton and the oxygen of the nearby carbonyl group, which results in the formation of a quasi-ring and provides significant structural stabilization. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds (H-bonds) are the most critical directional interactions in quinolone carboxylic acids, playing a dominant role in their structure and potential biological activity. These interactions can be both within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular Hydrogen Bonding: A prevalent feature is the intramolecular O–H•••O hydrogen bond. mdpi.com This bond locks the acidic hydrogen, which can enhance the molecule's ability to permeate lipophilic cell membranes. researchgate.net The formation of this internal hydrogen bond creates a stable six-membered ring structure, which is a key determinant of the molecule's preferred conformation. mdpi.com

Intermolecular Hydrogen Bonding: While intramolecular H-bonds are significant, intermolecular H-bonds dictate how the molecules arrange themselves in a condensed phase, such as a crystal. mdpi.com These interactions, though individually weaker than covalent bonds, collectively contribute to the stability of the crystal lattice. Computational studies have identified various types of intermolecular hydrogen bonds in related structures, such as C–H•••O and C–H•••Cl bonds, which create two-dimensional layered patterns in the crystal. mdpi.com In some instances, bifurcated hydrogen bonds can form where a single proton donor interacts with two adjacent acceptor molecules. mdpi.com The presence of polymeric excipients can also induce hydrogen bonding with the quinolone molecules, a strategy used to inhibit the drug's self-interaction and stabilize it in an amorphous form for pharmaceutical applications. mdpi.com

The table below summarizes the key hydrogen bonding interactions identified in studies of quinolone carboxylic acid derivatives.

Interaction TypeDescriptionSignificance
Intramolecular O–H•••O A hydrogen bond forms between the carboxylic acid hydroxyl group and the carbonyl oxygen atom on the quinolone ring. mdpi.comCreates a stable quasi-ring, influencing molecular conformation and planarity. mdpi.com
Intermolecular C–H•••O Weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor. mdpi.comContributes to the overall packing and stability of the molecular crystal. mdpi.com
Intermolecular O–H•••X (Halide) In the presence of halide ions (e.g., Br⁻), the carboxylic acid can form a strong hydrogen bond with the halide instead of another carboxylic acid molecule. nsf.govDemonstrates the versatility of the carboxylic acid group as a hydrogen bond donor. nsf.gov

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

To gain a deeper, quantitative understanding of the forces driving intermolecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) is a vital computational method. nih.gov SAPT decomposes the total interaction energy between molecules into physically distinct components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). nih.gov This allows for a precise analysis of what stabilizes a molecular dimer or crystal.

The typical components of interaction energy as calculated by SAPT are detailed below.

SAPT Energy ComponentPhysical InterpretationRelevance to this compound
Electrostatics (Eelst) The classical Coulombic interaction between the static charge distributions of the two molecules.Significant due to the polar C=O, O-H, C-F, and N groups, contributing to directional hydrogen bonding.
Exchange (Eexch) A purely quantum mechanical effect arising from the Pauli exclusion principle, causing repulsion at short intermolecular distances.A strong, short-range repulsive term that prevents molecular collapse.
Induction (Eind) The interaction arising from the polarization of one molecule by the static charge distribution of the other.Contributes to the strength of hydrogen bonds as electron clouds are distorted.
Dispersion (Edisp) Attractive forces arising from correlated fluctuations in the electron clouds of the interacting molecules (London dispersion forces).Found to be a decisive factor for the stabilization of quinolone carboxylic acid dimers, due to the large aromatic systems. mdpi.com

Prediction of Reactivity and Reaction Pathways

Computational chemistry is crucial for predicting the reactivity of this compound, particularly concerning phenomena like proton transfer, which is central to its mechanism of action and interaction with biological targets. The intramolecular hydrogen bond plays a significant role here. researchgate.net

Studies combining static DFT calculations with time-evolution methods like Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been used to explore the dynamics of the hydrogen bridge. mdpi.com These simulations show that in the electronic ground state, a full proton transfer from the carboxylic acid donor to the carbonyl acceptor is not a favorable event. mdpi.com The bridged proton generally remains localized on the donor (oxygen of the carboxylic acid). mdpi.com However, these simulations also indicate that proton-sharing events can occur, especially in the solid phase where the molecular environment can influence the potential energy surface. mdpi.com

Furthermore, in biological contexts, the reactivity is heavily modulated by the surrounding environment. For instance, studies on the quinol oxidation site in enzymes show that an extended hydrogen bonding network involving specific amino acid residues (like glutamic acid and histidine) is required to facilitate efficient proton transfer from the substrate to the exterior of the protein. nih.gov Computational models can map these potential proton transfer pathways, identifying key residues and water molecules that mediate the process. nih.gov Therefore, while the isolated molecule may have low reactivity for proton transfer, its reactivity can be significantly enhanced within a specifically structured environment like an enzyme's active site.

Computational Design of Novel Derivatives

The computational insights into the structure and interactions of the this compound scaffold serve as a foundation for the rational design of novel derivatives with enhanced or specific properties. nih.govnih.gov This process typically involves in-silico modification of the parent molecule to optimize its interaction with a biological target or to improve its physicochemical properties.

The general workflow for the computational design of new derivatives involves several key steps:

Scaffold Identification: The quinoline (B57606) or quinolone ring system serves as the core scaffold, known to interact with specific biological targets like receptor tyrosine kinases or bacterial DNA gyrase. mdpi.comnih.gov

In-Silico Modification: Functional groups are added or substituted at various positions on the scaffold. For example, different groups could be attached to the nitrogen atom or other positions on the aromatic rings to probe interactions with a target binding pocket.

Molecular Docking: The designed derivatives are then "docked" into a 3D model of the target protein (e.g., EGFR, HER-2, VEGFR-2). nih.gov This simulation predicts the binding mode and estimates the binding affinity, allowing researchers to prioritize the most promising candidates.

Property Prediction: Computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the designed compounds to filter out candidates with poor drug-like properties.

Synthesis and Biological Evaluation: The most promising derivatives identified through computation are then synthesized and tested experimentally to validate the computational predictions. nih.govnih.gov

For example, research on related heterocyclic systems has led to the design of novel derivatives that act as potent and selective inhibitors of specific fibroblast growth factor receptors (FGFR4). nih.gov In other work, new tetrahydroquinolinone derivatives were designed and shown to have potent cytotoxic activity against breast cancer cell lines by targeting multiple receptor tyrosine kinases. nih.gov These studies demonstrate the power of a design strategy that combines computational modeling with synthetic chemistry to accelerate the discovery of new therapeutic agents. nih.govnih.gov

Step in Computational DesignObjectiveComputational Method(s) UsedExample
1. Scaffold Hopping/Decoration Identify a core structure and propose new derivatives by adding or changing functional groups.Chemical informatics, combinatorial library generation.Starting with a quinolone core to design new anti-cancer agents. nih.gov
2. Target Binding Prediction Evaluate how well the new derivatives will bind to the intended biological target (e.g., an enzyme).Molecular Docking, Molecular Dynamics (MD) simulations.Docking new derivatives into the ATP-binding site of HER-2 kinase. nih.gov
3. Affinity & Selectivity Analysis Prioritize compounds that bind strongly to the target and weakly to off-targets.Free energy calculations (MM/PBSA, FEP), Kinase profiling.Designing compounds with high selectivity for FGFR4 over other kinases. nih.gov
4. Pharmacokinetic Prediction Ensure the designed molecules have good drug-like properties (e.g., solubility, stability).QSAR models, ADME/Tox prediction software.Evaluating pharmacokinetic profiles of new derivatives to ensure good in-vivo performance. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems

The carboxylic acid moiety of 3-Fluoroquinoline-7-carboxylic acid is a pivotal starting point for the synthesis of a diverse range of complex heterocyclic systems. The general strategy involves the initial activation of the carboxylic acid, followed by reaction with a suitably functionalized precursor and subsequent intramolecular cyclization. This approach allows for the annulation of various five- and six-membered heterocyclic rings onto the quinoline (B57606) core, significantly expanding the chemical space and allowing for the fine-tuning of biological activity.

One of the most common transformations is the conversion of the carboxylic acid to a more reactive species. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can furnish the corresponding acid chloride. This highly electrophilic intermediate can then react with a variety of dinucleophiles to construct new heterocyclic rings.

A prevalent application is the synthesis of 1,3,4-oxadiazoles. This is typically achieved by first converting the carboxylic acid to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide can then be cyclized with various reagents, such as carbon disulfide, to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govcam.ac.uk Similarly, reaction of the hydrazide with an isothiocyanate can lead to the formation of 1,3,4-thiadiazoles.

Another important class of heterocycles accessible from this compound are 1,2,4-triazoles. The synthesis of these systems can also commence from the hydrazide intermediate, which upon reaction with an appropriate one-carbon synthon, can be cyclized to the triazole ring. cam.ac.uk

Furthermore, the carboxylic acid can be a precursor for fused heterocyclic systems. For example, condensation of the quinolone-3-carboxylic acid with ortho-substituted anilines, such as o-phenylenediamine, o-aminophenol, or o-aminothiophenol, in the presence of a dehydrating agent like polyphosphoric acid (PPA), can lead to the formation of fused benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives, respectively. nih.govmdpi.com

Table 1: Potential Heterocyclic Systems Derived from this compound

Starting Material Reagent(s) Intermediate Resulting Heterocycle

Scaffold for Multi-Pharmacophore Systems

The concept of multi-pharmacophore or hybrid molecules involves the covalent linking of two or more pharmacophores to create a single molecule with a potentially synergistic or novel biological activity profile. The rigid and well-defined structure of this compound makes it an excellent scaffold for the development of such systems. The carboxylic acid group at the C-3 position serves as a convenient attachment point for other biologically active moieties.

The general approach to constructing these multi-pharmacophore systems involves the formation of a stable linker between the this compound scaffold and another pharmacophore. Amide bond formation is a widely used strategy for this purpose. The carboxylic acid can be activated using standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with an amine-containing pharmacophore to form a stable amide linkage. nih.gov

Alternatively, an ester linkage can be employed. The carboxylic acid can be esterified with a hydroxyl-containing pharmacophore under acidic conditions or via activation of the carboxylic acid. These hybrid molecules can be designed to target multiple biological pathways simultaneously, which can be advantageous in treating complex diseases.

For instance, a known inhibitor of a particular enzyme that possesses a free amine or hydroxyl group could be coupled to this compound. The resulting hybrid molecule would combine the pharmacophoric features of the quinoline core with that of the enzyme inhibitor, potentially leading to a dual-action therapeutic agent. While specific examples starting from this compound are not extensively documented, the principles of fluoroquinolone hybridization are well-established. nih.gov

Table 2: Potential Multi-Pharmacophore Systems Based on a this compound Scaffold

Scaffold Linker Chemistry Attached Pharmacophore (Example) Potential Biological Target
This compound Amide Coupling (e.g., EDC, HOBt) Amino-containing enzyme inhibitor Dual-target enzyme inhibition
This compound Esterification Hydroxyl-containing natural product Combined cytotoxic and anti-infective activity
This compound Hydrazone Linkage Carbonyl-containing pharmacophore pH-sensitive drug release

Intermediate in the Construction of Macrocyclic Structures

The use of this compound as an intermediate in the construction of macrocyclic structures is an area of synthetic chemistry with significant potential, though it is not yet widely reported in the literature. Macrocycles are large ring structures that often exhibit unique pharmacological properties due to their conformational rigidity and ability to bind to challenging protein targets.

Theoretically, this compound could be incorporated into a macrocyclic framework in several ways. The carboxylic acid could serve as one of the reactive ends of a linear precursor that is subsequently cyclized. For example, the carboxylic acid could be coupled to a long-chain diamine or diol at one end, with the other end of the chain containing a functional group that can react with another part of the quinoline scaffold to close the ring.

Another approach could involve a ring-closing metathesis (RCM) reaction. The this compound could be functionalized with an alkene-containing side chain via an amide or ester linkage. A second alkene-terminated chain could be attached elsewhere on the molecule, and a subsequent RCM reaction would form the macrocycle.

While the principles of macrocyclization are well-established, the specific application of this compound in this context requires further investigation. The rigidity of the quinoline scaffold could impose significant conformational constraints on the macrocyclization process, which would need to be carefully considered in the design of synthetic routes.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy for the rapid generation of a large number of structurally diverse small molecules for high-throughput screening. Building blocks used in DOS should be readily available and possess functional groups that allow for a variety of chemical transformations. This compound is a promising candidate for use as a scaffold in DOS due to the versatility of its carboxylic acid group.

A DOS library based on this compound could be constructed by first creating a set of activated intermediates from the carboxylic acid, such as the acid chloride or a series of esters. These intermediates could then be reacted in parallel with a diverse collection of building blocks containing nucleophilic functional groups like amines, alcohols, and thiols.

Furthermore, the initial products of these reactions could be subjected to further diversification. For example, if the coupled building blocks contain additional reactive sites, these could be used for subsequent chemical modifications, leading to a rapid increase in the structural complexity and diversity of the compound library. Multi-component reactions (MCRs) could also be envisioned, where this compound or a derivative thereof acts as one of the components in a one-pot reaction with several other reactants to generate a library of complex molecules.

Although the application of this compound in published DOS libraries is not extensively documented, its chemical properties make it a highly suitable starting point for such endeavors, offering the potential to generate novel compound collections for the discovery of new bioactive agents.

Coordination Chemistry and Ligand Design Research

Chelation Properties of the Carboxylic Acid and Quinoline (B57606) Nitrogen Atoms

3-Fluoroquinoline-7-carboxylic acid possesses two primary sites for coordination with metal ions: the deprotonated carboxylate group (-COO⁻) and the nitrogen atom of the quinoline ring. This arrangement allows the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. The chelation is anticipated to occur between the carboxylate oxygen and the quinoline nitrogen.

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of the fluorine substituent. The electron-withdrawing nature of the fluorine atom at the 3-position can influence the electron density of the quinoline ring system and, consequently, the basicity of the quinoline nitrogen. This, in turn, can affect the strength of the metal-nitrogen bond.

It is well-established that quinoline derivatives and their carboxylic acids can form stable complexes with a variety of metal ions. For instance, quinoline-based ligands are recognized for their effective performance in catalysis, often involving interactions with substrates through hydrogen bonding in the secondary coordination sphere. researchgate.net The chelation of divalent metals via the coplanar arrangement of a carboxylic acid and a nearby nitrogen atom is a speculated mechanism for the pharmacological activities of some quinoline derivatives. nih.gov

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. Hydrothermal conditions have been successfully employed for the synthesis of metal complexes with quinoline carboxylate ligands. researchgate.net The choice of solvent and reaction temperature can influence the resulting crystal structure and coordination environment of the metal ion. nih.gov

Characterization of these complexes is crucial to determine their structure and properties. Standard techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Single-Crystal X-ray Diffraction: To elucidate the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal and the ligand. This technique would confirm the bidentate chelation mode of this compound.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution.

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Spectroscopic Investigations of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for understanding the interaction between a ligand and a metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of a free ligand like this compound would show a characteristic C=O stretching vibration for the carboxylic acid group, typically in the range of 1700-1730 cm⁻¹. spectroscopyonline.com Upon deprotonation and coordination to a metal ion, this band is expected to shift to a lower frequency (typically 1550-1650 cm⁻¹ for the asymmetric stretch and 1380-1450 cm⁻¹ for the symmetric stretch) due to the delocalization of the carboxylate group's electrons upon chelation. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Changes in the vibrational modes of the quinoline ring in the IR spectrum would also indicate the involvement of the quinoline nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation.

¹H NMR: The chemical shifts of the protons on the quinoline ring, particularly those close to the nitrogen atom and the carboxylic acid group, would be expected to shift upon coordination to a metal ion. The proton of the carboxylic acid (typically observed at a very downfield chemical shift of 10-13 ppm) disappears upon deprotonation and complexation. libretexts.org

¹³C NMR: The chemical shift of the carboxyl carbon (around 160-180 ppm for the free acid) would be affected by coordination. libretexts.org Similarly, the chemical shifts of the carbon atoms in the quinoline ring, especially C7 and the carbons adjacent to the nitrogen, would provide evidence of metal-ligand interaction.

The following table illustrates the expected ¹³C NMR chemical shifts for a carboxylic acid functional group.

Functional GroupTypical ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid Carbonyl160-180

Data sourced from general NMR spectroscopy principles. libretexts.org

Theoretical Studies of Coordination Modes and Electronic States in Metal-Quinolone Complexes

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding the coordination behavior of ligands. researchgate.net For this compound, theoretical studies could be employed to:

Model different coordination modes: DFT calculations can determine the most stable geometry of the metal complex, confirming the bidentate chelation through the carboxylate oxygen and quinoline nitrogen. It can also explore the possibility of other coordination modes, such as bridging between two metal centers.

Analyze electronic structure: These studies can provide insights into the nature of the metal-ligand bond, including the degree of covalent and electrostatic character. The electronic effects of the fluorine substituent on the ligand's coordination properties can also be quantified.

Predict spectroscopic properties: Theoretical calculations can predict IR and NMR spectra, which can then be compared with experimental data to validate the proposed structures. mdpi.comacs.org Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and explain the UV-Vis absorption spectra of the complexes. researchgate.net

For related quinoline systems, theoretical studies have been used to understand structure-activity relationships and to predict electronic properties like LUMO energy and dipole moment, which are correlated with biological activity. researchgate.net

Reaction Mechanism and Kinetics Studies of 3 Fluoroquinoline 7 Carboxylic Acid Transformations

Investigation of Reaction Pathways and Intermediate Formation

Transformations of the 3-fluoroquinoline-7-carboxylic acid scaffold primarily involve modifications of the carboxylic acid group at the C-3 position. These modifications are key to creating diverse derivatives with altered biological activities. The carboxylic acid group can be converted into various functional derivatives, which then serve as intermediates for further reactions. nih.gov

Common reaction pathways include:

Amide Formation: The carboxylic acid can react with ammonia (B1221849) or primary/secondary amines to form primary, secondary, or tertiary amides, respectively. nih.gov

Esterification: In the presence of an acid catalyst, reaction with an alcohol leads to the formation of an ester. nih.gov

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride intermediate. nih.gov

Heterocycle Formation: The carboxylic acid group is a versatile starting point for the synthesis of various fused and substituted heterocycles. For instance, it can be converted into hydrazides, which are key intermediates for forming oxadiazoles (B1248032) and triazoles. nih.gov One pathway involves the reaction of the fluoroquinolone with acyl hydrazides followed by cyclization. nih.gov Another approach is the formation of a hydrazide from the carboxylic acid, which then reacts with other acids. nih.gov

A notable transformation is the ipso-nitration, where the carboxyl group of 1-alkyl-6,7-dihalo-4-oxo-quinoline-3-carboxylic acids is replaced by a nitro group using chitosan-supported Cu nanoparticles. The resulting 3-nitro-4-quinolone can then be reduced to an amino group, which is a precursor for creating tetrazole hybrids. nih.gov

Another example of intermediate formation is in the synthesis of bis-fluoroquinolones, where the carboxylic acid groups of two fluoroquinolone molecules are replaced by a 1,3,4-oxadiazole (B1194373) ring, proceeding through a hydrazide intermediate. nih.gov

Kinetic Modeling and Rate Constant Determination

Detailed kinetic modeling and specific rate constant determinations for the transformations of this compound are not extensively reported in the available literature. However, studies on related fluoroquinolones provide insights into the kinetics of their reactions.

For instance, in a study on the dissolution of ciprofloxacin (B1669076), a related fluoroquinolone, the Higuchi model was used to describe the drug release from a gelatin matrix. The study reported dissolution rate constants (kH) for various formulations, demonstrating that the release kinetics are highly dependent on the composition of the formulation. mdpi.com While this pertains to a physical process (dissolution) rather than a chemical transformation, it highlights the type of kinetic analysis that can be applied to systems involving fluoroquinolones.

The following table illustrates the kind of data that would be relevant for kinetic modeling, using the dissolution of ciprofloxacin as an analogue.

Table 1: Illustrative Dissolution Rate Constants for Ciprofloxacin Formulations (Note: This data is for Ciprofloxacin, a related fluoroquinolone, and is presented for illustrative purposes.)

FormulationHiguchi Dissolution Rate Constant (kH)Percentage Released at 6h (%)
Spray-Dried Ciprofloxacin (SD-CIP)Not specified3
CIP-GA 10%Significantly higher than SD-CIP23
CIP-GA 25%Highest among tested formulations29
CIP-GA 50%Similar to SD-CIPNot specified
CIP-GA 90%Similar to SD-CIPNot specified

Data sourced from a study on gelatin-based microspheres of ciprofloxacin. mdpi.com

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the reaction pathways and enhancing the efficiency of transformations involving the quinolone-3-carboxylic acid core.

In the synthesis of fluoroquinolone derivatives through the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, (NH₄)₄₂[Mo¹³²], has been used as a recyclable catalyst. scielo.org.mx It is proposed that the numerous accessible Molybdenum sites and NH₄⁺ groups in this catalyst act as Lewis and Brønsted acid centers, respectively. These centers promote the reaction by increasing the electrophilic character of the starting material. scielo.org.mx The use of this catalyst in refluxing water represents a green chemistry approach, leading to high yields and shorter reaction times. scielo.org.mx

The following table summarizes the effect of the catalyst and solvent on a model reaction.

Table 2: Effect of Catalyst and Solvent on the Synthesis of a Fluoroquinolone Derivative (Note: Data is for the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.)

SolventTemperature (°C)Catalyst Amount (g)Time (h)Yield (%)
EtOHReflux0.081260
H₂OReflux0.08395
MeOHReflux0.081255
CH₃CNReflux0.081040
Solvent-free1000.08875

Data adapted from a study on the catalytic synthesis of quinolone carboxylic acid derivatives. scielo.org.mx

Furthermore, photocatalysis in the presence of an iron catalyst has been shown to be effective for the hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids. nih.gov This method utilizes cooperative iron-photocatalysis and thiol-catalyzed hydrogen atom transfer. nih.gov The proposed mechanism involves the light-induced homolytic cleavage of the fluoroalkyl carboxylate to form a carboxyl radical and a reduced Fe(II) species. The carboxyl radical then extrudes CO₂ to generate a fluoroalkyl radical, which adds to the alkene. nih.gov

Solvation Effects on Reaction Mechanisms

The solubility and reactivity of this compound and its derivatives are significantly influenced by the solvent and pH of the medium. Fluoroquinolones are zwitterionic compounds, possessing both a carboxylic acid group and a basic nitrogen heterocycle. nih.gov This gives them a net neutral charge at their isoelectric point, which is often near physiological pH. nih.gov

Consequently, their solubility is pH-dependent. They are more soluble in polar solvents when in their ionized form (at pH values away from the isoelectric point) and more lipophilic in their neutral or zwitterionic state. nih.gov This property is critical for their biological activity and also affects their chemical transformations in solution.

For example, the low aqueous solubility of ciprofloxacin at a physiological pH of 7.4 is attributed to its zwitterionic nature. mdpi.com The molecule's two ionizable functional groups, a carboxylic acid and an amine, bear opposite charges, leading to a net-zero charge and reduced solubility. mdpi.com This pH-dependent solubility can impact reaction rates and even the reaction pathway in different solvent systems. For instance, a reaction might proceed more efficiently in a solvent that can better solvate the transition state or a key intermediate. The use of co-solvents or adjusting the pH can be used to control the solubility and reactivity of these compounds.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing quinoline (B57606) derivatives are often effective but can be hampered by issues such as harsh reaction conditions, the use of toxic reagents, and poor atom economy. researchgate.net The future of synthesizing 3-Fluoroquinoline-7-carboxylic acid and its analogues lies in the development of greener and more efficient methodologies.

Recent research has highlighted several promising avenues. One such approach is the use of microwave-assisted organic synthesis (MAOS) , which can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Another area of intense investigation is the application of flow chemistry . Continuous flow processes offer numerous advantages, including enhanced safety, better process control, and the potential for seamless scale-up. thieme-connect.comresearchgate.netnih.gov For instance, a telescoped and high-yielding batch synthesis of the fluoroquinolone antibiotic ciprofloxacin (B1669076) was successfully adapted to a continuous flow process, achieving a high throughput and an impressive isolated yield of 83%. thieme-connect.com

Furthermore, the development of novel catalytic systems is crucial. This includes the use of economical, stable, and recyclable catalysts to replace more hazardous and corrosive ones. ijbpas.comBiocatalysis , employing enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), is also emerging as a powerful tool for the synthesis of quinolines and their derivatives from precursors like 1,2,3,4-tetrahydroquinolines. acs.org These enzymatic methods operate under mild conditions and exhibit high selectivity, aligning perfectly with the principles of green chemistry. ijbpas.com

A notable example of an efficient, one-pot synthesis of quinoline-4-carboxylic acids is the Doebner hydrogen-transfer reaction, which has been shown to be applicable to a wide range of anilines, including those with electron-withdrawing groups that typically give low yields in the conventional Doebner reaction. nih.gov

Synthetic MethodKey AdvantagesExample ApplicationReference(s)
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSynthesis of quinoline-4-carboxylic acid derivatives researchgate.net
Flow ChemistryEnhanced safety, better process control, scalabilityTotal synthesis of ciprofloxacin thieme-connect.comresearchgate.netnih.gov
Green CatalysisUse of economical, recyclable, and non-toxic catalystsGeneral synthesis of fluoroquinolones ijbpas.com
BiocatalysisMild reaction conditions, high selectivityOxidation of tetrahydroquinolines to quinolines acs.org
Doebner Hydrogen-TransferOne-pot synthesis, wide substrate scopeSynthesis of substituted quinoline-4-carboxylic acids nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry and chemical synthesis. nih.gov For compounds like this compound, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle. nih.gov

Beyond synthesis planning, AI and ML are instrumental in predictive chemistry . Machine learning models can be trained to predict the physicochemical and biological properties of quinoline derivatives. doaj.org For example, an artificial neural network (ANN) has been developed to predict the site selectivity of C-H functionalization in quinolines, achieving high accuracy and allowing chemists to rapidly determine the most likely site for electrophilic substitution. doaj.org This predictive power is crucial for designing new derivatives of this compound with desired biological activities. ML approaches have also been successfully used to design and synthesize novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

AI/ML ApplicationDescriptionImpact on this compound ResearchReference(s)
Retrosynthesis PlanningAI algorithms suggest optimal synthetic routes by analyzing known reactions.Faster and more efficient development of synthetic pathways. nih.govpreprints.org
Reaction Outcome PredictionML models predict reaction feasibility, yield, and byproducts.Reduced experimental failures and optimized reaction conditions. preprints.org
Property PredictionML models predict physicochemical and biological properties of new derivatives.Accelerated design of new compounds with desired therapeutic profiles. doaj.org
Automated Process OptimizationML algorithms are used to self-optimize chemical processes in real-time.Development of highly efficient and robust manufacturing processes. youtube.com

Exploration of Novel Reactivity Patterns for the Fluoroquinoline Scaffold

The fluoroquinolone scaffold, including this compound, possesses a unique electronic structure with an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. nih.gov This duality allows for selective modifications, and future research will undoubtedly focus on exploring novel reactivity patterns to generate diverse and complex molecular architectures.

One area of interest is the dearomative photocycloaddition of quinolines. Recent studies have shown that using reagents like pinacolborane can effectively induce this reaction on the pyridine side of the quinoline, opening up new avenues for creating 2D/3D fused frameworks with significant medical potential. nih.gov

Modifications at the C-3 position, which bears the carboxylic acid group in this compound, are also a key area of exploration. While historically less explored than modifications at the C-7 position, altering the C-3 carboxylic acid group can significantly impact the biological activity of the molecule. nih.gov Research has shown that this group can be converted into various heterocyclic moieties through substitution and cyclization reactions, leading to compounds with altered or enhanced pharmacological profiles. nih.govnih.gov

Furthermore, the synthesis of hybrid molecules by linking the fluoroquinolone scaffold to other pharmacophores is a promising strategy to overcome challenges like antimicrobial resistance. nih.gov For example, ciprofloxacin-triazole hybrids have demonstrated improved activity against resistant bacteria. nih.gov

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The future of chemical research, particularly in the context of complex molecules like this compound, lies in the seamless integration of synthetic and computational chemistry. This interdisciplinary approach allows for a deeper understanding of molecular properties and reactivity, guiding the design and synthesis of new compounds.

Density Functional Theory (DFT) calculations are increasingly being used to study the electronic and photophysical properties of quinoline derivatives. rsc.orgnih.govnih.gov These computational studies can provide insights into molecular structure, stability, and reactivity, helping to rationalize experimental observations and predict the properties of yet-to-be-synthesized molecules. researchgate.net For instance, DFT calculations have been used to investigate the electrophilicity index, chemical hardness, and softness of quinoline derivatives, providing a theoretical framework for understanding their reactivity. rsc.orgnih.gov

Molecular docking and dynamics simulations are another powerful set of computational tools. These methods are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. mdpi.com This information is invaluable for the rational design of new drugs. In the context of this compound, these simulations can guide the design of new derivatives with improved binding affinity and selectivity for their intended targets. mdpi.comnih.gov The combination of in silico studies with traditional synthetic and biological evaluation creates a powerful workflow for accelerating drug discovery. nih.gov

Interdisciplinary ApproachDescriptionRelevance to this compoundReference(s)
DFT CalculationsQuantum mechanical modeling to investigate electronic structure and properties.Understanding reactivity, predicting spectroscopic properties, and guiding synthetic strategies. rsc.orgnih.govnih.gov
Molecular DockingSimulating the binding of a molecule to a biological target.Rational design of new derivatives with enhanced biological activity and selectivity. mdpi.comnih.gov
Integrated Computational & Experimental StudiesCombining computational predictions with laboratory synthesis and testing.Accelerating the drug discovery process and providing a deeper understanding of structure-activity relationships. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.